2-(Triphenylsilyl)phenol
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Overview
Description
2-(Triphenylsilyl)phenol is an organosilicon compound with the molecular formula C24H20OSi It is characterized by a phenol group attached to a triphenylsilyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(Triphenylsilyl)phenol can be synthesized through several methods. One common approach involves the reaction of phenol with triphenylchlorosilane in the presence of a base such as imidazole. The reaction typically takes place in an anhydrous solvent like diethyl ether . The general reaction scheme is as follows:
Phenol+Triphenylchlorosilane→this compound+HCl
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the synthesis generally follows similar principles as laboratory methods, with optimizations for scale, yield, and purity. Industrial processes may involve continuous flow reactors and advanced purification techniques to ensure high-quality product.
Chemical Reactions Analysis
Types of Reactions
2-(Triphenylsilyl)phenol undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The phenol group activates the aromatic ring towards electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Oxidation and Reduction: Phenols can be oxidized to quinones and reduced back to hydroquinones.
Nucleophilic Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, forming ethers and esters.
Common Reagents and Conditions
Substitution: Nucleophilic substitution reactions often use alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Electrophilic Substitution: Products include nitrophenols, halophenols, and sulfonated phenols.
Oxidation: Major products are quinones.
Reduction: Major products are hydroquinones.
Substitution: Products include ethers and esters.
Scientific Research Applications
2-(Triphenylsilyl)phenol has several applications in scientific research:
Organic Synthesis: It serves as a building block for synthesizing more complex molecules.
Materials Science: Used in the development of novel materials with specific properties, such as increased thermal stability and resistance to oxidation.
Biological Studies: Investigated for its potential biological activities, including anti-tumor and anti-inflammatory effects.
Industrial Applications: Utilized in the production of plastics, adhesives, and coatings due to its ability to improve thermal stability and flame resistance.
Mechanism of Action
The mechanism of action of 2-(Triphenylsilyl)phenol involves its interaction with various molecular targets and pathways:
Free Radical Scavenging: The phenol group can donate hydrogen atoms to neutralize free radicals, making it an effective antioxidant.
Metal Chelation: It can chelate metal ions, preventing metal-catalyzed oxidative damage.
Cell Signaling Modulation: Phenolic compounds can influence cell signaling pathways and gene expression, contributing to their biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(Triphenylsilyl)phenol
- 2-(Triphenylsilyl)dibenzo[b,d]thiophene
- 2-(Triphenylsilyl)phenyl ether
- 2-(Triphenylsilyl)-2-propanol
Uniqueness
2-(Triphenylsilyl)phenol is unique due to its specific structural arrangement, which imparts distinct chemical properties. The triphenylsilyl group enhances the compound’s stability and reactivity, making it valuable in various applications. Its ability to undergo diverse chemical reactions and its potential biological activities further distinguish it from similar compounds .
Properties
CAS No. |
18738-00-6 |
---|---|
Molecular Formula |
C24H20OSi |
Molecular Weight |
352.5 g/mol |
IUPAC Name |
2-triphenylsilylphenol |
InChI |
InChI=1S/C24H20OSi/c25-23-18-10-11-19-24(23)26(20-12-4-1-5-13-20,21-14-6-2-7-15-21)22-16-8-3-9-17-22/h1-19,25H |
InChI Key |
KKZUDLYBZQAOKQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4O |
Origin of Product |
United States |
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